molecular formula C18H20N4O7S4 B11469903 4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine

4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine

Cat. No.: B11469903
M. Wt: 532.6 g/mol
InChI Key: PZJAFLHCBYDIHO-UHFFFAOYSA-N
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Description

4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring, thiophene rings, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as thiophene derivatives and oxadiazole rings, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, morpholine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene or oxadiazole rings.

Scientific Research Applications

4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxadiazole groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE is unique due to its combination of morpholine, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C18H20N4O7S4

Molecular Weight

532.6 g/mol

IUPAC Name

4-[5-[5-(4-morpholin-4-ylsulfonylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophen-3-yl]sulfonylmorpholine

InChI

InChI=1S/C18H20N4O7S4/c23-32(24,21-1-5-27-6-2-21)13-9-15(30-11-13)17-19-20-18(29-17)16-10-14(12-31-16)33(25,26)22-3-7-28-8-4-22/h9-12H,1-8H2

InChI Key

PZJAFLHCBYDIHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C3=NN=C(O3)C4=CC(=CS4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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